

Velnacrine Clinical Trial Outcomes at a Glance

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

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The table below summarizes the outcomes for Velnacrine compared to a placebo, based on a 24-week clinical trial [1].

Measure	Placebo Group (n=152)	Velnacrine 150 mg/d (n=149)	Velnacrine 225 mg/d (n=148)
Primary Efficacy: Cognitive & Global			
ADAS-Cog (Cognitive Behavior & Memory)	Significant deterioration	No significant deterioration	No significant deterioration; superior to 150 mg dose
Clinical Global Impression of Change (CGIC)	—	Favored over placebo	Favored over placebo
Secondary Efficacy: Caregiver-Rated			
Caregiver-Rated Scales	—	Improvement on 3 of 4 scales	Improvement on 3 of 4 scales
Caregiver Time Assessment	—	—	Reduced at 24 weeks
Safety & Tolerability			

Measure	Placebo Group (n=152)	Velnacrine 150 mg/d (n=149)	Velnacrine 225 mg/d (n=148)
Overall Treatment-Related Adverse Events	36%	28%	30%
Most Common Adverse Event	Diarrhea (rarely interrupted therapy)	Diarrhea (rarely interrupted therapy)	Diarrhea (rarely interrupted therapy)
Treatment Stoppage due to Liver Toxicity	3%	30%	24%

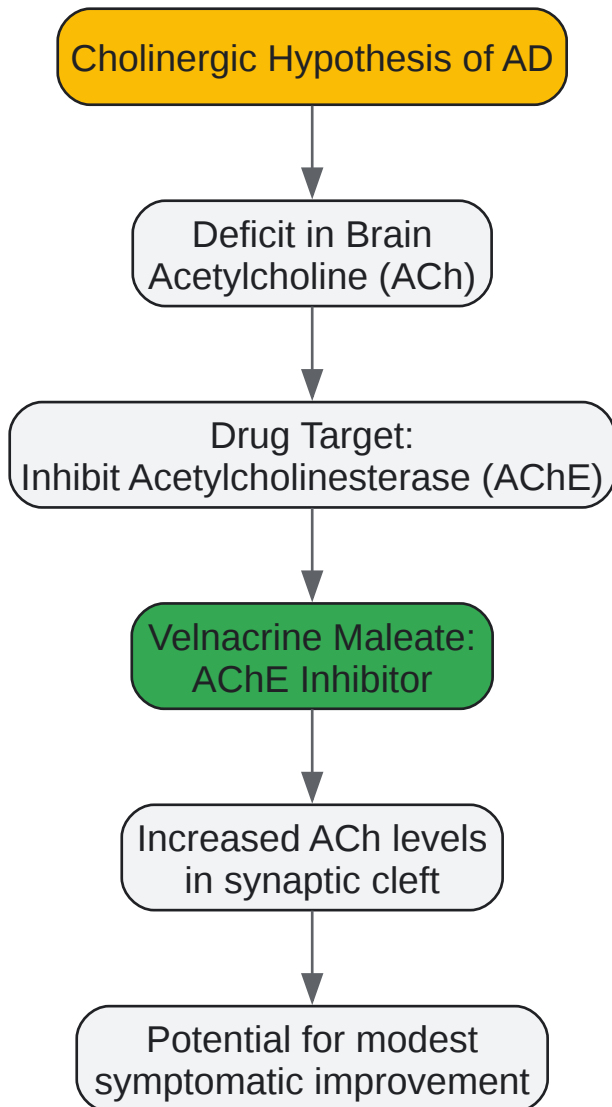
Detailed Experimental Protocols

To help you evaluate the quality of this data, here are the methodologies used in the key trials.

- **Study Design:** The primary source of data comes from a **double-blind, placebo-controlled study** [1]. After a single-blind washout period, patients were randomized to one of three groups for 24 weeks.
- **Patient Population:** The study enrolled patients with **clinically probable Alzheimer's disease**, according to the criteria of the National Institute of Neurological Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) [1].
- **Primary Endpoints:**
 - **Cognitive Assessment:** The **Alzheimer's Disease Assessment Scale (ADAS)**, specifically the cognitive behavior and memory components [1].
 - **Global Assessment:** The **Clinical Global Impression of Change (CGIC)** scale, a seven-point clinician-rated scale assessing overall change [1].
- **Secondary Endpoints:**
 - **Caregiver-Rated Scales:** The trial used caregiver-rated scales to assess the impact on daily life and behavior, though the specific names of the scales are not detailed in the abstract [1].
 - **Caregiver Time:** One study specifically measured and found a reduction in the amount of time caregivers needed to spend with patients receiving Velnacrine after 24 weeks [2].

Mechanism of Action and Development Context

Velnacrine was developed during a period when the cholinergic hypothesis was the dominant framework for Alzheimer's drug development.



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- **Pharmacological Class:** Velnacrine is a **cholinesterase inhibitor** and a hydroxylated derivative of tacrine [2]. Its primary mechanism is to increase cholinergic neurotransmission by preventing the breakdown of acetylcholine in the brain [3].
- **Historical Development:** It was part of the first wave of Alzheimer's drugs developed in the 1980s and 1990s, which focused on compensating for the cholinergic deficit observed in patients [4]. Like several other cholinesterase inhibitors from that era (e.g., eptastigmine, metrifonate), Velnacrine was investigated but ultimately not approved for clinical use, largely due to safety issues such as liver toxicity and neutropenia [5] [2].

Critical Safety Profile and Development Status

The data indicates that Velnacrine's efficacy was overshadowed by its safety profile.

- **Hepatotoxicity:** The most significant adverse effect was **dose-related, reversible abnormal liver function**. The high rates of treatment discontinuation (24-30%) due to elevated liver enzymes made its risk-benefit profile unfavorable [1] [2].
- **Other Adverse Events:** Common cholinergic side effects like diarrhea were reported but were less concerning. There were also rare cases of neutropenia (low white blood cell count) [2].
- **Development Status:** Based on the available literature and the fact that only four cholinesterase inhibitors (tacrine, donepezil, rivastigmine, and galantamine) were ultimately marketed [4] [5], it is clear that **Velnacrine did not proceed to regulatory approval**. The toxicity issues appear to be the primary reason.

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To cite this document: Smolecule. [Velnacrine Clinical Trial Outcomes at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b619733#velnacrine-maleate-caregiver-rated-outcomes>]

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